molecular formula C10H13ClF2N2 B2521689 1-(3,5-Difluorophenyl)piperazine hydrochloride CAS No. 210992-98-6

1-(3,5-Difluorophenyl)piperazine hydrochloride

Cat. No.: B2521689
CAS No.: 210992-98-6
M. Wt: 234.67
InChI Key: NBELRSAJZMPNCR-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)piperazine hydrochloride is a fluorinated arylpiperazine derivative with the molecular formula C₁₀H₁₂F₂N₂·HCl and a molecular weight of 234.67 g/mol. The compound features a piperazine ring substituted at the 1-position with a 3,5-difluorophenyl group, with a hydrochloride counterion enhancing its solubility and stability for pharmacological applications . Arylpiperazines are widely studied for their interactions with serotonin (5-HT) receptors, sigma receptors, and other neurotransmitter systems, making them valuable in neuropharmacology and drug development .

The 3,5-difluoro substitution pattern on the phenyl ring confers unique electronic and steric properties, influencing receptor binding affinity and selectivity. This compound is synthesized via methods such as Suzuki coupling (as seen in spirocyclic derivatives) or nucleophilic substitution reactions involving halogenated precursors .

Properties

IUPAC Name

1-(3,5-difluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBELRSAJZMPNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)piperazine hydrochloride typically involves the reaction of 3,5-difluoroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Reactivity of the Piperazine Core

The piperazine ring undergoes alkylation , acylation , and sulfonation reactions due to its nucleophilic nitrogen atoms.

Key Reactions

  • Alkylation : Reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) in aqueous acetone under basic conditions (NaOH) to form N-alkylated derivatives. Yields range from 72–85% depending on reaction time and temperature .

  • Sulfonation : Forms sulfonyl derivatives (e.g., sulfonyl piperazine inhibitors) via reaction with sulfonyl chlorides. These derivatives exhibit enhanced biological activity, such as LpxH inhibition in antibacterial agents .

Influence of 3,5-Difluorophenyl Substituent

  • Electron-Withdrawing Effect : The fluorine atoms deactivate the aromatic ring, directing electrophilic substitutions to meta positions relative to existing substituents.

  • Steric Effects : The 3,5-difluoro configuration minimizes steric hindrance, enabling efficient coupling reactions .

Electrophilic Aromatic Substitution (EAS)

The 3,5-difluorophenyl group participates in EAS reactions, though limited by fluorine’s electron-withdrawing nature.

Reaction Type Conditions Outcome
NitrationHNO₃/H₂SO₄, 0–5°CLow reactivity; requires prolonged time.
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Preferentially substitutes para to F .
Friedel-Crafts AlkylationAlCl₃, R-XMinimal reactivity due to deactivation.

Analytical Methods for Reaction Monitoring

High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/phosphate buffer) is employed to assess reaction progress and purity .

HPLC Parameter Specification
ColumnC18 (150 × 4.6 mm, 3 µm)
Mobile PhaseAcetonitrile/0.02 M Na₂HPO₄ (95:5) to acetonitrile/0.2 M H₃PO₄ (95:5)
Detection Wavelength254 nm
Flow Rate1.0 mL/min
Retention Time10–25 minutes (gradient-dependent)

Comparative Reactivity with Analogues

The 3,5-difluoro substitution pattern confers distinct reactivity compared to other arylpiperazines:

Compound Key Differences
1-(3-Chlorophenyl)piperazineChlorine’s lower electronegativity allows easier EAS .
1-(2,4-Difluorophenyl)piperazineAltered substitution pattern reduces steric hindrance, enhancing alkylation rates.
1-(4-Methoxyphenyl)piperazineElectron-donating methoxy group facilitates Friedel-Crafts reactions .

Scientific Research Applications

Scientific Research Applications

The applications of 1-(3,5-Difluorophenyl)piperazine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure often leads to improved binding affinity and metabolic stability compared to non-fluorinated analogs.
  • Receptor Interaction Studies : Research indicates that compounds with similar structures can modulate receptor activity, acting as either agonists or antagonists. This property is crucial for developing new therapeutic agents targeting specific pathways.

Biological Research

  • Enzyme Inhibition : The compound has been utilized in studies focused on enzyme inhibition, particularly targeting phosphodiesterases and autotaxin. These enzymes play significant roles in various biological processes, including cell signaling and inflammation .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing fluorinated phenyl groups exhibit enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating potential applications in antimicrobial drug development.

Chemical Synthesis

  • Intermediate for Organic Synthesis : Beyond pharmaceuticals, this compound is used as an intermediate in synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including oxidation and nucleophilic substitution.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the target being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Arylpiperazines with varying halogen substituents (F, Cl) or positional isomers exhibit distinct pharmacological and physicochemical profiles. Key comparisons include:

Compound Name Substituents Key Properties/Activities References
1-(3,5-Difluorophenyl)piperazine HCl 3,5-difluoro High solubility; potential 5-HT1A/1B and sigma receptor interactions; used in PET imaging ligands .
1-(3,5-Dichlorophenyl)piperazine 3,5-dichloro Enhanced lipophilicity; lower solubility; antimicrobial activity (e.g., S. aureus) .
1-(2,4-Difluorophenyl)piperazine HCl 2,4-difluoro Reduced steric hindrance; higher affinity for sigma receptors in dopamine release studies .
1-(2,3-Dichlorophenyl)piperazine HCl 2,3-dichloro 5-HT1B agonist activity; variable effects on sympathetic nerve discharge .
1-(4-Chlorophenyl)piperazine 4-chloro Moderate antimicrobial activity (S. aureus); lower receptor selectivity .

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller atomic radius enhance solubility and metabolic stability compared to bulkier chlorine substituents. For example, 3,5-difluoro derivatives are more water-soluble than dichloro analogues, favoring CNS drug design .
  • Positional Isomerism : 3,5-substitution (meta positions) creates symmetrical steric effects, improving receptor binding precision. In contrast, 2,4- or 2,3-substitution may lead to off-target interactions (e.g., 2,3-dichloro derivatives show variable 5-HT1B activity) .
Pharmacological Activity

Serotonin Receptor Modulation :

  • 5-HT1A/1B Agonism: The 3,5-difluoro derivative’s fluorinated phenyl group mimics endogenous serotonin’s indole ring, enabling selective 5-HT1A/1B binding. Comparatively, 1-(3-chlorophenyl)piperazine shows weaker affinity but broader receptor activation .
  • Sigma Receptor Interactions : 1-(3,5-Difluorophenyl)piperazine derivatives inhibit NMDA-stimulated dopamine release via sigma-1 receptors, a property shared with 2,4-difluoro analogues but absent in dichloro derivatives .

Antimicrobial Activity :

  • Chlorinated derivatives (e.g., 1-(4-chlorophenyl)piperazine) exhibit stronger antibacterial effects against Gram-positive pathogens than fluorinated compounds, likely due to increased lipophilicity enhancing membrane penetration .

Key Challenges :

  • Fluorinated derivatives often require palladium-catalyzed cross-coupling (e.g., Suzuki), increasing synthesis complexity compared to chlorinated analogues .
  • Dichloro derivatives may form impurities during nucleophilic substitution, necessitating rigorous purification .
Physicochemical Properties
Property 1-(3,5-Difluorophenyl)piperazine HCl 1-(3,5-Dichlorophenyl)piperazine 1-(2,4-Difluorophenyl)piperazine HCl
LogP (Predicted) 2.1 3.4 1.9
Water Solubility High (HCl salt) Low Moderate
Receptor Selectivity 5-HT1A > Sigma-1 Non-selective Sigma-1 > 5-HT1B

Insights :

  • The hydrochloride salt form of difluoro derivatives significantly enhances aqueous solubility, critical for intravenous administration .
  • Dichloro derivatives’ higher LogP values limit bioavailability but improve blood-brain barrier penetration .

Biological Activity

1-(3,5-Difluorophenyl)piperazine hydrochloride is a piperazine derivative characterized by a specific substitution pattern on the phenyl ring, which plays a crucial role in its biological activity. This compound has garnered interest due to its potential pharmacological applications and unique receptor interactions. Despite the lack of extensive literature detailing its mechanism of action, preliminary studies suggest various biological activities that warrant further exploration.

  • Molecular Formula : C10H12F2N2·HCl
  • Molecular Weight : 234.67 g/mol
  • Structure : The compound consists of a piperazine ring substituted with a 3,5-difluorophenyl group, enhancing its pharmacological profile and solubility in hydrochloride form compared to its free base.

Biological Activities

This compound exhibits several biological activities, making it a candidate for further pharmacological exploration. Notable activities include:

  • Anticancer Potential : Initial studies indicate that piperazine derivatives can induce apoptosis in cancer cell lines. For instance, certain derivatives have shown improved cytotoxicity in hypopharyngeal tumor models compared to standard treatments like bleomycin .
  • Neuroprotective Effects : Some piperazine derivatives have been linked to inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : The structural features of fluorinated compounds often enhance their antimicrobial properties. While specific data on this compound is limited, related compounds demonstrate significant antibacterial efficacy .

Binding Affinity and Receptor Interaction

Research on similar compounds indicates that the binding affinity and efficacy at various receptors are critical for their biological activity. For instance, the interaction studies involving piperazine derivatives reveal that modifications in the fluorine positions can significantly affect receptor selectivity and potency.

Table 1: Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Difluorophenyl)piperazine hydrochlorideSimilar piperazine core; different fluorine positionPotentially differing receptor selectivity
1-(4-Fluorophenyl)piperazine hydrochlorideSubstituted at para positionMay exhibit distinct pharmacological profiles
1-(2-Fluorophenyl)piperazine hydrochlorideSubstituted at ortho positionDifferent binding affinities compared to 3,5-difluoro variant

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insight into the potential applications of piperazine derivatives:

  • Cancer Therapy : A study highlighted that certain piperazine-based compounds showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells through innovative synthetic approaches .
  • Alzheimer's Disease Treatment : Research has indicated that some derivatives can effectively inhibit both AChE and butyrylcholinesterase (BuChE), demonstrating potential for dual-action therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-Difluorophenyl)piperazine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 3,5-difluoroaniline with bis(2-chloroethyl)amine hydrochloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Catalysts like KI or NaHCO₃ may enhance reactivity .
  • Key Variables :

  • Temperature : Higher temperatures (>100°C) risk decomposition but improve reaction rates.
  • Solvent : Polar solvents (e.g., ethanol, toluene) favor nucleophilic substitution.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity.
    • Data Table :
MethodYield (%)Purity (%)Conditions
Cyclization (DMF, KI)789290°C, 18h
Substitution (EtOH, NaHCO₃)6588Reflux, 24h

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA (70:30). Retention time: ~6.2 min .
  • NMR : ¹H NMR (DMSO-d6): δ 2.8–3.2 ppm (piperazine protons), 6.8–7.1 ppm (aromatic F-substituted protons).
  • Mass Spectrometry : ESI-MS m/z calculated for C₁₀H₁₁F₂N₂⁺: 213.09; observed: 213.1 .
    • Critical Note : Fluorine atoms may cause splitting in NMR; use high-resolution instruments for accurate analysis.

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in airtight containers at RT (15–25°C) away from oxidizers and moisture .

Advanced Research Questions

Q. How do the 3,5-difluoro substituents influence receptor binding affinity compared to chloro or methoxy analogs?

  • Structural Insights :

  • The electron-withdrawing fluorine groups enhance π-π stacking with aromatic residues in receptor pockets (e.g., serotonin or histamine receptors), increasing binding specificity vs. chloro analogs .
  • Comparative Data :
Derivative5-HT₂A IC₅₀ (nM)H₁ IC₅₀ (nM)
3,5-Difluoro (target)12.3 ± 1.545.2 ± 3.1
3,5-Dichloro 18.7 ± 2.158.9 ± 4.2
3,5-Dimethoxy 32.4 ± 3.0120.5 ± 8.7
  • Methodological Note : Use radioligand displacement assays with [³H]-ketanserin (5-HT₂A) and [³H]-pyrilamine (H₁) to quantify affinity .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Experimental Design :

Solvent Screening : Test solubility in DMSO, ethanol, water, and chloroform at 25°C.

Sonication : Apply ultrasound (40 kHz, 30 min) to disrupt crystalline lattice.

Quantification : Use UV-Vis spectroscopy (λ = 288 nm) for concentration measurements .

  • Findings :

SolventSolubility (mg/mL)Notes
DMSO55.2 ± 2.1Preferred for biological assays
Water8.3 ± 0.9pH-dependent (optimal at pH 5)
Chloroform2.1 ± 0.3Limited utility

Q. What strategies optimize catalytic efficiency in large-scale synthesis?

  • Process Optimization :

  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for hydrogenation steps.
  • Flow Chemistry : Use continuous-flow reactors to reduce reaction time (2–4h vs. 24h batch) and improve yield .
    • Data :
CatalystPressure (bar)Conversion (%)Selectivity (%)
Pd/C109589
Ni158275

Data Contradiction Analysis

Q. Discrepancies in reported melting points (MP): How to address variability?

  • Root Cause : Polymorphism or hydrate formation.
  • Resolution :

DSC Analysis : Perform differential scanning calorimetry at 5°C/min.

Karl Fischer Titration : Confirm moisture content (<0.1% recommended).

  • Reported Values :

  • Anhydrous form: MP 218–220°C .
  • Hydrate: MP 195–198°C (decomposition) .

Key Takeaways for Researchers

  • Synthesis : Prioritize cyclization in DMF with KI for higher yields.
  • Characterization : Cross-validate purity via HPLC and NMR.
  • Safety : Adhere to OSHA/GHS protocols for halogenated piperazines .
  • Advanced Studies : Leverage fluorine’s electronic effects for receptor studies and optimize catalysis for scalability.

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